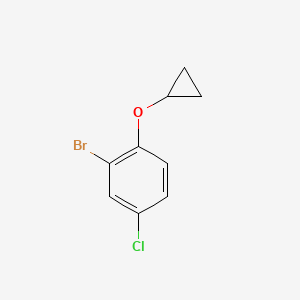![molecular formula C15H21NO4 B14131406 N-{4-[(2,3-Dihydroxycycloheptyl)oxy]phenyl}acetamide CAS No. 88788-13-0](/img/structure/B14131406.png)
N-{4-[(2,3-Dihydroxycycloheptyl)oxy]phenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(2,3-Dihydroxycycloheptyl)oxy]phenyl}acetamide is a chemical compound with the molecular formula C15H21NO4 It is known for its unique structure, which includes a cycloheptyl ring substituted with two hydroxyl groups and an acetamide group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2,3-Dihydroxycycloheptyl)oxy]phenyl}acetamide typically involves the reaction of 4-hydroxyacetophenone with 2,3-dihydroxycycloheptane in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: 80-100°C
Catalyst: Acidic or basic catalysts, such as sulfuric acid or sodium hydroxide
Solvent: Common solvents include ethanol or methanol
The reaction proceeds through the formation of an ether linkage between the phenolic hydroxyl group and the cycloheptyl ring, followed by acetylation to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-{4-[(2,3-Dihydroxycycloheptyl)oxy]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the cycloheptyl ring can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of cycloheptanone derivatives or carboxylic acids.
Reduction: Formation of cycloheptanol derivatives or amines.
Substitution: Formation of nitro or halogenated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-{4-[(2,3-Dihydroxycycloheptyl)oxy]phenyl}acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-{4-[(2,3-Dihydroxycycloheptyl)oxy]phenyl}acetamide involves its interaction with specific molecular targets. The hydroxyl groups on the cycloheptyl ring and the acetamide group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-{4-[(2,3-Dihydroxycyclohexyl)oxy]phenyl}acetamide: Similar structure but with a cyclohexyl ring instead of a cycloheptyl ring.
N-{4-[(2,3-Dihydroxycyclooctyl)oxy]phenyl}acetamide: Similar structure but with a cyclooctyl ring.
Uniqueness
N-{4-[(2,3-Dihydroxycycloheptyl)oxy]phenyl}acetamide is unique due to its specific ring size and substitution pattern, which can influence its reactivity and biological activity. The presence of the cycloheptyl ring provides distinct steric and electronic properties compared to its cyclohexyl and cyclooctyl analogs, potentially leading to different interactions and effects.
Eigenschaften
CAS-Nummer |
88788-13-0 |
|---|---|
Molekularformel |
C15H21NO4 |
Molekulargewicht |
279.33 g/mol |
IUPAC-Name |
N-[4-(2,3-dihydroxycycloheptyl)oxyphenyl]acetamide |
InChI |
InChI=1S/C15H21NO4/c1-10(17)16-11-6-8-12(9-7-11)20-14-5-3-2-4-13(18)15(14)19/h6-9,13-15,18-19H,2-5H2,1H3,(H,16,17) |
InChI-Schlüssel |
JFFRZRAIDYMCQY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)OC2CCCCC(C2O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[5-(2-Aminopropyl)thiophen-2-yl]ethan-1-one](/img/structure/B14131337.png)
![[4-[[4-(diethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;methane](/img/structure/B14131338.png)


![Ethyl 2-[(ethoxythioxomethyl)amino]benzoate](/img/structure/B14131348.png)
![8,9,11,17-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,8,12,14,16-octaene](/img/structure/B14131354.png)



![[1-(Benzenetellurinyl)-2-methoxypropan-2-yl]benzene](/img/structure/B14131382.png)


